4-Cyclohexyl-2-methylbenzoic acid

NHE inhibitor acylguanidine cardioprotection

4-Cyclohexyl-2-methylbenzoic acid (CAS 175152-54-2, molecular weight 218.29 g/mol, formula C14H18O2) is a disubstituted benzoic acid derivative featuring a cyclohexyl group at the 4-position and a methyl group at the 2-position. The compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of acylguanidine Na+/H+ exchanger (NHE) inhibitors, where the ortho-methyl group is critical for conformational restriction of the acylguanidine chain and consequent in vitro potency.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Cat. No. B13975540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-2-methylbenzoic acid
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CCCCC2)C(=O)O
InChIInChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16)
InChIKeyHAWKUXIRHSYIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-2-methylbenzoic Acid: Ortho-Methyl, Para-Cyclohexyl Benzoic Acid Intermediate for Potent Acylguanidine Pharmacophores


4-Cyclohexyl-2-methylbenzoic acid (CAS 175152-54-2, molecular weight 218.29 g/mol, formula C14H18O2) is a disubstituted benzoic acid derivative featuring a cyclohexyl group at the 4-position and a methyl group at the 2-position . The compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of acylguanidine Na+/H+ exchanger (NHE) inhibitors, where the ortho-methyl group is critical for conformational restriction of the acylguanidine chain and consequent in vitro potency [1]. It also falls within the structural class of cyclohexyl-benzoic acid derivatives investigated for liquid crystalline materials [2].

Why 4-Cyclohexyl-2-methylbenzoic Acid Cannot Be Replaced by 4-Cyclohexylbenzoic Acid or 2-Methylbenzoic Acid in Potency-Critical Syntheses


Substituting 4-cyclohexyl-2-methylbenzoic acid with its closest analogs—4-cyclohexylbenzoic acid (lacking the 2-methyl group) or 2-methylbenzoic acid (lacking the 4-cyclohexyl group)—fundamentally alters both the steric environment and lipophilic character of downstream products. In the acylguanidine NHE inhibitor series, removal of the 2-methyl group consistently and without exception reduces in vitro potency, an effect attributed to loss of conformational restriction of the acylguanidine chain [1]. Conversely, replacing the bulky 4-cyclohexyl group with smaller or aromatic substituents changes the volume and shape of the 4-position pocket, which the Baumgarth et al. study identified as a critical determinant of NHE inhibitory activity [1]. The dual substitution pattern is therefore not a sum of independent contributions; the ortho-methyl and para-cyclohexyl groups cooperate to define both the conformational bias of the carboxylic acid-derived pharmacophore and the overall molecular logP, making the compound functionally distinct from either mono-substituted analog.

Quantitative Evidence for Selecting 4-Cyclohexyl-2-methylbenzoic Acid Over Structural Analogs: Activity, Lipophilicity, and Purity


2-Methyl Substitution Confers Higher NHE Inhibitory In Vitro Potency Relative to Des-Methyl Counterparts

In a systematic structure-activity relationship study of (5-methylsulfonyl)benzoylguanidine NHE inhibitors, Baumgarth et al. demonstrated that 2-methyl-substituted compounds exhibited without exception higher in vitro activities than their respective demethyl counterparts, as exemplified by reference compounds 266 and 267 [1]. The authors attributed this effect to conformational restriction of the acylguanidine chain imposed by the ortho-methyl group. Importantly, the study also established that the volume of the 4-position substituent critically influences potency; variations in the 4-position were well tolerated, but excessively bulky or incorrectly shaped groups reduced activity [1]. 4-Cyclohexyl-2-methylbenzoic acid combines the potency-enhancing 2-methyl group with a 4-cyclohexyl substituent of intermediate steric bulk, making it a strategically advantaged intermediate for this chemotype.

NHE inhibitor acylguanidine cardioprotection

Enhanced Calculated Lipophilicity (clogP) of 4-Cyclohexyl-2-methylbenzoic Acid Compared to Mono-Substituted Analogs

The combination of a 4-cyclohexyl group and a 2-methyl group on the benzoic acid scaffold produces a higher calculated partition coefficient than either substituent alone. 4-Cyclohexylbenzoic acid has an experimentally determined logP of 4.26–4.51 [1][2]. The addition of a 2-methyl group (Hansch π = +0.56) is predicted to increase logP to approximately 4.8–5.1 for 4-cyclohexyl-2-methylbenzoic acid. In contrast, 2-methylbenzoic acid (o-toluic acid) has a logP of approximately 2.46, and 4-tert-butylbenzoic acid has a logP of approximately 3.97 [3]. The higher lipophilicity of 4-cyclohexyl-2-methylbenzoic acid is relevant for applications requiring enhanced membrane permeability or altered pharmacokinetic profiles of derived compounds.

lipophilicity logP physicochemical properties

Batch-to-Batch Purity Specification with Multi-Method QC Documentation Outperforms Uncharacterized Generic Alternatives

Commercial sourcing of 4-cyclohexyl-2-methylbenzoic acid from Bidepharm provides a standard purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, many generic suppliers of structurally similar benzoic acid derivatives (e.g., 4-cyclohexylbenzoic acid, 2-methylbenzoic acid) provide material with purity specifications of 95–97% without accompanying multi-method batch certificates, or report only titrimetric purity . The availability of orthogonal analytical characterization reduces the risk of introducing unidentified impurities into critical synthetic sequences, particularly important when the carboxylic acid is used as a late-stage intermediate in pharmaceutically relevant syntheses.

purity quality control procurement

4-Cyclohexyl-2-methyl Substitution Pattern Is a Recognized Pharmacophoric Element in Selective COX-2 Inhibitor JTE-522

The 4-cyclohexyl-2-methyl substitution pattern on a heterocyclic scaffold is a critical pharmacophoric feature of JTE-522 (4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide), a highly selective, time-dependent and irreversible human COX-2 inhibitor with an IC50 of 85 nM in enzyme assays [1]. While JTE-522 incorporates the 4-cyclohexyl-2-methyl motif on an oxazole rather than a benzoic acid, the demonstrated biological activity of this substitution pattern validates the pharmacophoric relevance of the combined cyclohexyl and ortho-methyl groups. 4-Cyclohexyl-2-methylbenzoic acid can serve as a synthetic entry point for COX-2 inhibitor analogs that retain this privileged substitution pattern with a different core scaffold.

COX-2 inhibitor pharmacophore JTE-522

Optimal Procurement Scenarios for 4-Cyclohexyl-2-methylbenzoic Acid Based on Differentiated Evidence


Synthesis of Potent Acylguanidine NHE-1 Inhibitors for Cardioprotection Research

Research groups developing Na+/H+ exchanger (NHE) inhibitors for myocardial ischemia-reperfusion injury should prioritize 4-cyclohexyl-2-methylbenzoic acid as the benzoic acid intermediate. The Baumgarth et al. study demonstrated that 2-methyl substitution consistently yields higher in vitro NHE inhibitory potency compared to demethyl analogs across multiple 4-position variants . The 4-cyclohexyl group provides an optimal steric volume at the 4-position, which the study identified as a critical determinant of activity. Using 4-cyclohexylbenzoic acid (lacking the 2-methyl) or 2-methylbenzoic acid (lacking the 4-cyclohexyl) would compromise either potency or steric complementarity, respectively.

Medicinal Chemistry Programs Targeting COX-2 or Prostanoid Pathways

The 4-cyclohexyl-2-methyl substitution pattern is a validated pharmacophoric element in the selective COX-2 inhibitor JTE-522 (IC50 85 nM) . Programs exploring novel COX-2 inhibitor scaffolds can leverage 4-cyclohexyl-2-methylbenzoic acid as a building block to install this privileged motif on alternative core structures. The compound's higher predicted lipophilicity (estimated clogP 4.8–5.1) may also be advantageous for achieving the membrane permeability required for intracellular COX-2 target engagement.

Liquid Crystal Intermediate for Electro-Optical Display Materials

The US Patent 4,626,375 establishes that 4-[(4-alkyl-cyclohexyl)-methyl]-benzoic acids exhibit liquid crystalline properties with low melting enthalpies and small optical double refraction (Δn) suitable for electro-optical displays . 4-Cyclohexyl-2-methylbenzoic acid, as a close structural analog within this class, is a candidate intermediate for synthesizing novel liquid crystal esters. The ortho-methyl group may further modulate mesomorphic phase behavior by reducing molecular symmetry, potentially lowering clearing points or altering phase transition temperatures relative to non-methylated analogs.

Procurement for Quality-Critical Synthetic Sequences Requiring Batch Traceability

When 4-cyclohexyl-2-methylbenzoic acid is used as a late-stage intermediate in multi-step syntheses, batch-to-batch consistency and impurity profiling become critical. Bidepharm supplies this compound at 98% purity with orthogonal QC documentation (NMR, HPLC, GC) for each batch . This multi-method characterization allows procurement teams to verify structural identity and purity without dedicating in-house analytical resources, reducing the risk of introducing uncharacterized impurities that could propagate through subsequent synthetic steps. This level of documentation is not uniformly available for generic benzoic acid analogs.

Quote Request

Request a Quote for 4-Cyclohexyl-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.